4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-4-9(5-11(6-10)17-2)14-7-8(13)3-12(14)15/h4-6,8H,3,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFXEKEMKUKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CC(CC2=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the 3,5-Dimethoxyphenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer. Its ability to interact with enzymes such as cytochrome P450 suggests a role in drug metabolism and pharmacokinetics. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against multiple cancer cell lines, indicating its potential as an anticancer agent .
Case Studies :
- A study demonstrated that certain derivatives of 4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one exhibited high potency against breast cancer cell lines, with inhibition rates exceeding 90% .
- Another research highlighted the compound's ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .
Biological Studies
Mechanistic Insights : The compound is utilized in biological studies to elucidate its interactions with various biomolecules. It serves as a model for understanding enzyme-substrate relationships and the modulation of receptor activity. Its binding affinity to specific proteins can alter their conformation and function, which is crucial for developing targeted therapies.
Research Findings :
- Investigations into the compound's interaction with metabolic pathways revealed its influence on key enzymes involved in drug metabolism, suggesting implications for pharmacological applications.
- The compound's structural features have been linked to enhanced biological activity, supporting the design of new derivatives with improved efficacy and selectivity .
Industrial Applications
Synthesis Intermediates : In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of more complex molecules with desired biological activities. Its ability to undergo various chemical reactions makes it a versatile building block in drug development processes .
Production Methods :
- The synthesis typically involves cyclization reactions under acidic or basic conditions, followed by nucleophilic substitutions to introduce functional groups. Optimized synthetic routes are being developed to enhance scalability and reduce costs in industrial applications .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of therapeutic agents for cancer treatment | High antiproliferative activity against multiple cancer cell lines |
| Biological Studies | Understanding interactions with enzymes and receptors | Significant effects on enzyme activity and receptor modulation |
| Industrial Applications | Intermediate for synthesizing complex molecules | Versatile building block; optimized synthetic routes enhance efficiency |
Mechanism of Action
The mechanism of action of 4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor of tyrosine kinases, blocking the activity of these enzymes and thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone Derivatives: Compounds such as pyrrolidin-2-one and its derivatives share structural similarities with 4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one.
Dimethoxyphenyl Substituted Compounds: Other compounds with 3,5-dimethoxyphenyl groups also exhibit similar chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrrolidinone ring with an amino group and a 3,5-dimethoxyphenyl group makes it a valuable scaffold for drug development and other applications.
Biological Activity
Overview
4-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring that is substituted with an amino group and a 3,5-dimethoxyphenyl group, positioning it as an intriguing candidate for various therapeutic applications.
Target Interaction
The compound interacts with multiple biological targets, similar to other indole and pyrrolidinone derivatives. It has been shown to bind with high affinity to various receptors and enzymes, influencing numerous biochemical pathways. These interactions are crucial for its pharmacological effects, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.
- Receptor Modulation : It may modulate receptor activities, affecting cellular signaling pathways involved in proliferation and apoptosis.
Biochemical Pathways
Research indicates that derivatives of this compound can affect pathways related to:
- Cell Proliferation : By modulating signaling pathways, the compound influences cell growth and differentiation.
- Gene Expression : It interacts with transcription factors, altering the expression of genes responsible for critical cellular functions.
Antiviral Properties
Studies have highlighted the antiviral potential of this compound. Similar compounds have shown efficacy against various viruses, indicating that this compound may possess comparable activities. For instance:
- Inhibition of Viral Replication : Some derivatives have demonstrated significant antiviral activity against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV-1) .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and modulate immune responses, which may be beneficial in treating inflammatory diseases.
Synthesis and Evaluation
A recent study focused on the synthesis of pyrrolidin-2-one derivatives, including this compound. The synthesis involved a one-pot reaction that yielded the target compound efficiently . Subsequent biological evaluations revealed:
Q & A
Q. How are crystallization conditions optimized for X-ray-quality crystals of methoxy-substituted heterocycles?
- Methodological Answer : Screen solvents with varying polarity (e.g., hexane/EtOAc gradients) and additives (e.g., DMSO). Slow evaporation at 4°C promotes nucleation. For stubborn cases, use vapor diffusion or cooling cycles. Analyze crystal packing with SHELXL to identify preferred hydrogen-bond motifs (e.g., N-H···O=C interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
